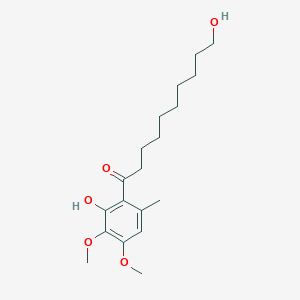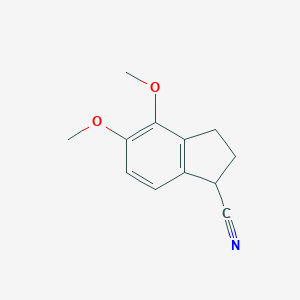
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,7-dimethoxy-3,6-bis(methylthio)-naphthalene and its derivatives has been explored in several studies. For example, Pozharskii et al. (2003) synthesized "proton sponge" derivatives of naphthalene, including compounds with methylthio groups, and investigated their molecular structure and spectral characteristics (Pozharskii et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds often shows interactions between ortho-substituents and dimethylamino groups, influencing their basicity and coloration. For instance, the structure of bis(trimethylsilyl)benzohexathia[7]helicene, a related compound, was determined through single-crystal X-ray analysis, showing multiple short contacts including pi-pi, pi-S, and S-S interactions (Wang et al., 2010).
Chemical Reactions and Properties
These compounds exhibit interesting chemical behaviors, such as reversible redox behavior. Nakasuji et al. (1987) reported on the synthesis and physical properties of methylthio-substituted naphthalene cation radical salts, which demonstrated metallic conductivity in certain conditions (Nakasuji et al., 1987).
Physical Properties Analysis
The physical properties, such as conductivity and magnetic properties, have been a focus of study. Söderholm et al. (1990) discussed the crystal structure, conductivity, and magnetic properties of a related compound, highlighting its semiconducting nature with significant correlation effects (Söderholm et al., 1990).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds have revealed insights into their basicity and reaction mechanisms. The study by Raab et al. (2002) on 1,8-bis(tetramethylguanidino)naphthalene, a similar compound, showed its high basicity and resistance to hydrolysis, which is indicative of the chemical robustness of these types of compounds (Raab et al., 2002).
Applications De Recherche Scientifique
Proton Sponges : Studies have shown that 2,3,6,7-tetrasubstituted 1,8-bis(dimethylamino)naphthalenes exhibit strong planarization and a significant decrease in basicity due to the double buttressing effect in proton sponges (Marchenko et al., 2022).
High Basicity : Research has indicated that the high basicity of 2,7-dimethoxy-1,8-bis(dimethylamino)naphthalene is mainly attributed to the relief of steric repulsions and favorable electrostatic interactions between methoxy groups (Guo & Salahub, 2001).
Semiconductivity and Magnetic Properties : The monoclinic cation radical salt of 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate exhibits semiconductivity, high susceptibility, and antiferromagnetic coupling due to its unique structure (Söderholm et al., 1990).
Polymer Materials : Aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids can be used to create transparent, flexible, and tough films with high glass transition temperatures (Yang & Chen, 1992).
Optical Properties : The synthesis, emission, and spectro-electrochemical studies of bithienylnaphthalene systems, including bis(2-thienyl)naphthalene monomers, have shown promising absorption, emission, and redox properties (Sankaran et al., 2001).
Molecular Packing and Hydrogen Bonds : The crystal structure of 2,7-dimethoxy-1,8-bis(1-naphthoyl)naphthalene reveals crucial C-H...O=C hydrogen bonds, which play a significant role in molecular packing and aromatic ring orientation (Okamoto et al., 2015).
Organic Semiconductor Properties : The organic semiconductor 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate exhibits strong electron-electron repulsion and semiconductivity due to a Peierls gap in the VIS and near-IR regime (Rönnberg et al., 1989).
Novel Polyaspartimides : Polyaspartimides synthesized from 2,7-bis(4-maleimidophenoxy)naphthalene and aromatic diamines show amorphous, soluble, and high-temperature resistance properties (Wang & Hwang, 1996).
Propriétés
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJSCXYIULKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543089 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105404-97-5 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of (DMbTN)3(ClO4)2 influence its electrical and magnetic properties?
A1: The crystal structure of (DMbTN)3(ClO4)2 is crucial to understanding its properties. The 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene molecules arrange themselves in triads within the crystal lattice []. These triads are the fundamental building blocks that dictate the material's electrical and magnetic behavior. The trimerization leads to a unique situation where the primary spin excitations are thermally activated triplet spin excitations of the Wannier type. This arrangement, coupled with the inherent electronic properties of 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene, contributes to the observed semiconductivity, the relatively large band gap of 0.6 eV, and the strong antiferromagnetic interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)












